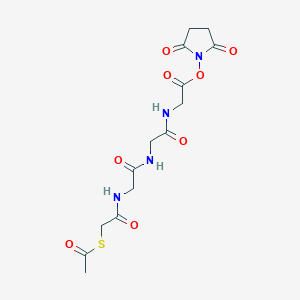
S-Acetyl-MAG3-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Acetyl-MAG3-NHS Ester, also known as N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate, is a bifunctional chelator. It is widely used in the field of nuclear medicine for radiolabeling biomolecules with technetium-99m and radiorhenium. This compound is particularly valued for its ability to form stable chelates with these radionuclides, making it an essential tool for diagnostic imaging and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetyl-MAG3-NHS Ester begins with the preparation of N-hydroxysuccinimidyl S-acetylmercaptoacetate from mercaptoacetic acid. This intermediate is then used to synthesize S-acetylmercaptoacetyltriglycine. The final step involves the conversion of S-acetylmercaptoacetyltriglycine to this compound . The entire process requires approximately 19 days, with specific reaction conditions including room temperature and neutral to slightly basic pH for the deprotection of the acetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
S-Acetyl-MAG3-NHS Ester primarily undergoes substitution reactions, where the N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-functionalized biomolecules and buffers at neutral to slightly basic pH. The reaction typically occurs at room temperature .
Major Products
The major products formed from these reactions are biomolecule conjugates that are radiolabeled with technetium-99m or radiorhenium. These conjugates are used for various imaging and therapeutic applications .
Scientific Research Applications
S-Acetyl-MAG3-NHS Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of S-Acetyl-MAG3-NHS Ester involves the formation of stable chelates with technetium-99m or radiorhenium. The N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules, forming stable amide bonds. This allows the radiolabeled biomolecules to be used for imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimidyl hydrazino nicotinate hydrochloride: Another bifunctional chelator used for radiolabeling biomolecules with technetium-99m.
N2S2 chelates: Used for labeling peptides with technetium-99m.
Uniqueness
S-Acetyl-MAG3-NHS Ester is unique due to its stability in forming chelates with technetium-99m and radiorhenium without the need for a coligand. This makes it particularly suitable for temperature- and pH-sensitive biomolecules .
Properties
Molecular Formula |
C14H18N4O8S |
|---|---|
Molecular Weight |
402.38 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-acetylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C14H18N4O8S/c1-8(19)27-7-11(22)16-5-9(20)15-4-10(21)17-6-14(25)26-18-12(23)2-3-13(18)24/h2-7H2,1H3,(H,15,20)(H,16,22)(H,17,21) |
InChI Key |
YHVMSFHLNORALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















